Allyl pentafluorophenyl ether
Description
Contextual Significance of Allyl Ethers in Organic Synthesis and Materials Science
Allyl ethers are a well-established class of compounds in organic chemistry, primarily recognized for their utility as protecting groups for alcohols and phenols. organic-chemistry.orgias.ac.in The allyl group's stability under a range of acidic and basic conditions allows for its use in complex, multi-step syntheses. organic-chemistry.org Deprotection can be achieved under specific and mild conditions, often involving transition metal catalysts like palladium or nickel, which selectively cleave the allyl group without affecting other sensitive functionalities. organic-chemistry.org This selective cleavage is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures. fiveable.me
Beyond their role as protecting groups, the double bond in allyl ethers provides a handle for a variety of chemical transformations. fiveable.mefiveable.me One of the most notable reactions is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that transforms allyl aryl ethers into ortho-allylphenols upon heating. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied in the synthesis of natural products and other complex organic molecules. redalyc.org The reactivity of the allyl group also extends to its participation in various addition reactions and polymerizations, making allyl ethers valuable monomers for the creation of specialized polymers and materials. google.com
Role of Perfluorinated Aromatic Systems in Advanced Chemical Design
Perfluorinated aromatic systems, such as the pentafluorophenyl group, are characterized by the replacement of hydrogen atoms with fluorine atoms. This substitution dramatically alters the electronic properties and reactivity of the aromatic ring. escholarship.org The high electronegativity of fluorine atoms leads to a significant polarization of the carbon-fluorine bonds, resulting in an electron-deficient (electrophilic) aromatic ring. escholarship.orgmdpi.com This electronic feature makes perfluorinated aromatic compounds highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key transformation in the synthesis of highly functionalized aromatic compounds. mdpi.com
The presence of multiple fluorine atoms also imparts unique physical and chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. mdpi.com These characteristics are highly desirable in the design of advanced materials, such as high-performance polymers, liquid crystals, and functional dyes. escholarship.orgresearchgate.net In medicinal chemistry and chemical biology, the incorporation of perfluorinated aromatic moieties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The distinct properties of perfluorinated systems also enable their use as unique labels and probes in various analytical and imaging techniques. escholarship.org
Rationale for Investigating the Unique Reactivity and Applications of Allyl Pentafluorophenyl Ether
The combination of a reactive allyl group and a highly electron-deficient pentafluorophenyl ring in this compound gives rise to a molecule with a unique and valuable reactivity profile. The electron-withdrawing nature of the pentafluorophenyl group is expected to influence the reactivity of the allyl moiety, potentially altering the course of typical allyl ether reactions.
A key area of investigation is the Claisen rearrangement of this compound. The significant electron deficiency of the aromatic ring can impact the energetics and mechanism of this rearrangement. dur.ac.ukrsc.org Pyrolysis studies of this compound have shown that it can undergo intramolecular Diels-Alder reactions, leading to complex polycyclic structures. rsc.org
Furthermore, the pentafluorophenyl group itself can participate in nucleophilic aromatic substitution reactions, providing a pathway to further functionalize the molecule. The synthesis of this compound can be achieved through methods such as the reaction of hexafluorobenzene (B1203771) with allyl alcohol or the reaction of pentafluorophenol (B44920) with an allyl halide. ias.ac.inchemicalbook.com
The distinct reactivity of this compound makes it a valuable building block for the synthesis of novel fluorinated compounds, functional polymers, and advanced materials with tailored properties. Its study provides insights into the interplay of electronic effects and reaction mechanisms in fluorinated systems, contributing to the broader understanding of modern organic and materials chemistry.
| Property | Value |
| Molecular Formula | C₉H₅F₅O |
| Molecular Weight | 224.13 g/mol |
| Boiling Point | 59°C at 12 mmHg |
| Density | 1.378 g/cm³ |
| Flash Point | 75.6°C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHORGTVILPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377815 | |
| Record name | Allyl pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33104-02-8 | |
| Record name | Allyl pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of Allyl Pentafluorophenyl Ether
Sigmatropic Rearrangements: The Claisen Rearrangement Analogue
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or allyl aryl ether. wikipedia.orgorganic-chemistry.orgmychemblog.com Heating an allyl aryl ether induces a concerted, intramolecular rearrangement through a cyclic transition state to yield a γ,δ-unsaturated carbonyl compound or, in the case of allyl aryl ethers, an ortho-allylphenol after tautomerization. wikipedia.orglibretexts.orglibretexts.org
The thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl pentafluorophenyl ether is a concerted pericyclic reaction. wikipedia.org This means the bond-breaking and bond-forming steps occur simultaneously through a single, cyclic transition state. wikipedia.orglibretexts.orglibretexts.org The reaction is unimolecular and proceeds intramolecularly, as confirmed by crossover experiments which have ruled out an intermolecular mechanism. wikipedia.org
The mechanism involves the movement of six electrons in a suprafacial manner, as predicted by the Woodward-Hoffmann rules. wikipedia.org For allyl phenyl ether, the process begins with the wikipedia.orgwikipedia.org-sigmatropic shift to form a non-aromatic intermediate, 6-allyl-cyclohexa-2,4-dienone, which then rapidly tautomerizes to the more stable ortho-substituted phenol (B47542). libretexts.orglibretexts.orgwikipedia.org A detailed study using topological analysis of the electron localization function (ELF) for allyl phenyl ether revealed that the dearomatization of the phenyl ring is a key part of the process. rsc.org
In cases where both ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to the para position, followed by tautomerization to form a para-substituted phenol. organic-chemistry.orgmychemblog.com
Studies on Regioselectivity and Stereochemical Control in Rearrangement Products
The regioselectivity of the aromatic Claisen rearrangement is significantly influenced by substituents on the aromatic ring. wikipedia.org Theoretical calculations and experimental data from ¹H NMR spectroscopy have been used to predict the regioselectivity based on the ground-state conformational preference of the allyloxy group. researchgate.net For meta-substituted allyl aryl ethers, electron-donating groups generally direct the rearrangement to the para-position, while electron-withdrawing groups favor the ortho-position. wikipedia.orgchemrxiv.org The highly electron-withdrawing nature of the pentafluorophenyl group would be expected to strongly influence the regiochemical outcome of the rearrangement.
Stereochemical control in the Claisen rearrangement is well-documented, with the reaction often proceeding through a highly ordered chair-like transition state. organic-chemistry.orgnumberanalytics.com This allows for the transfer of chirality from the starting material to the product with high fidelity. organic-chemistry.org The stereochemical outcome can be influenced by the geometry of the double bond in the allyl group and the presence of adjacent chiral centers. numberanalytics.comrsc.org Studies on various allyl vinyl ethers have shown that the E or Z configuration of the resulting unsaturated carbonyl compound is determined by the arrangement of substituents in the transition state. numberanalytics.com
Influence of the Pentafluorophenyl Group on Rearrangement Kinetics and Thermodynamics
The kinetics of the Claisen rearrangement are first-order and are influenced by solvent polarity and the electronic nature of the substituents. wikipedia.org Polar solvents tend to accelerate the reaction. wikipedia.orgvedantu.com The highly electron-withdrawing pentafluorophenyl group is expected to have a significant impact on the reaction rate. Electron-withdrawing groups at the C-1 position of the vinyl moiety in allyl vinyl ethers have been observed to increase the reaction rate. organic-chemistry.org In a study of 1,5-dienes undergoing Cope rearrangement, a pentafluorophenyl group was incorporated, indicating its compatibility with wikipedia.orgwikipedia.org-sigmatropic rearrangements. nih.govescholarship.org
The thermodynamics of the Claisen rearrangement are generally favorable, with the formation of a stable carbonyl group in the product driving the reaction forward, making it an exothermic process. wikipedia.org For aromatic Claisen rearrangements, the rearomatization to a stable phenol provides a strong thermodynamic driving force. libretexts.orglibretexts.org The specific thermodynamic parameters for the rearrangement of this compound would be influenced by the high stability of the resulting fluorinated phenol.
Reactivity at the Allylic Moiety
Allyl ethers can undergo isomerization to form the thermodynamically more stable 1-propenyl ethers. rsc.orgresearchgate.netresearchgate.net This transformation is often catalyzed by transition metal complexes or strong bases. organic-chemistry.orgrsc.org The resulting propenyl ethers, particularly the trans-isomers, are valuable synthetic intermediates. rsc.org
Transition metal catalysts, particularly those based on ruthenium, rhodium, iridium, and palladium, are effective in promoting the isomerization of allyl ethers. researchgate.netresearchgate.netrsc.orgpolimi.it The most commonly accepted mechanism for this transformation is the hydride mechanism. researchgate.net This involves the following key steps:
Oxidative Addition: The transition metal complex, often a hydride species, adds to the double bond of the allyl group to form a metal-alkyl intermediate.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred back to the metal, reforming a metal-hydride and generating the isomerized 1-propenyl ether.
Reductive Elimination: The newly formed propenyl ether is released from the metal center, regenerating the active catalyst.
The stereoselectivity of the isomerization, leading to either the cis- or trans-propenyl ether, is influenced by the nature of the catalyst and the reaction conditions. rsc.orgrsc.org For instance, certain iridium complexes have been shown to be highly stereoselective for the formation of trans-propenyl ethers. rsc.org Ruthenium complexes have also been extensively studied and can provide high conversion and selectivity. researchgate.netresearchgate.net The mechanism can also proceed via a π-allyl intermediate, especially with palladium catalysts. rsc.org
| Catalyst System | Substrate | Product Selectivity | Reference |
| [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ | Allyl aryl ethers | Highly stereoselective for trans-propenyl ethers | rsc.org |
| [RuClH(CO)(PPh₃)₃] | Allyl aryl ethers | Quantitative conversion to 1-propenyl ethers | researchgate.net |
| PdCl₂(PhCN)₂ | Allyl phenyl ethers | Predominantly cis-propenyl ether | rsc.org |
| Co-Me pincer complex | N-allyl morpholine | E/Z mixture of N-(1-propenyl)morpholine | chemrxiv.org |
| B(C₆F₅)₃ | Allyl triphenyl silane | High selectivity for E-alkene isomer | acs.org |
Isomerization Reactions to 1-Propenyl Ether Derivatives
Role of Frustrated Lewis Pairs in Allylic Ether Isomerization
Frustrated Lewis Pairs (FLPs) have emerged as a significant tool in catalysis, including the isomerization of allylic ethers. FLPs consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. researchgate.net This unquenched reactivity allows them to activate small molecules. In the context of allylic ether isomerization, an FLP can facilitate the migration of the double bond. For instance, the combination of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and a bulky Lewis base can activate the allyl group, leading to its isomerization. scholaris.cacardiff.ac.uknih.gov This process is valuable for the synthesis of specific isomers that may not be easily accessible through other methods. The catalytic cycle often involves the activation of the allyl substrate by the Lewis acid, followed by a proton transfer mediated by the Lewis base to achieve the double bond migration. nih.gov
Olefinic Functionalization Reactions
The allyl group of this compound provides a reactive handle for various functionalization reactions, allowing for the introduction of diverse chemical moieties.
Thiol-ene click chemistry is a highly efficient and versatile method for modifying the side-chains of polymers and other molecules. researchgate.netosti.gov This reaction involves the radical-mediated addition of a thiol to an alkene. rsc.org In the case of this compound, the terminal double bond of the allyl group can readily participate in thiol-ene reactions. acs.org This allows for the attachment of a wide range of thiol-containing molecules, enabling the synthesis of functionalized ethers with tailored properties. researchgate.netosti.gov The reaction is often initiated by light or a radical initiator and is known for its high yields, tolerance of various functional groups, and mild reaction conditions. researchgate.netnih.gov
A comparative study on the reactivity of different alkenyl ethers in thiol-ene click reactions demonstrated that vinyl ethers, being more electron-rich, are generally more reactive than allyl ethers. osti.gov
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group. Hydrosilylation, the addition of a silicon hydride (Si-H), is a prominent example. This reaction is often catalyzed by transition metals or Lewis acids like tris(pentafluorophenyl)borane. researchgate.netnih.gov The hydrosilylation of this compound would lead to the formation of a silyl-functionalized propyl pentafluorophenyl ether. This transformation is useful for introducing silicon-containing groups, which can alter the physical and chemical properties of the molecule or serve as a handle for further reactions. nih.govresearchgate.net The regioselectivity of the addition (i.e., whether the silyl (B83357) group attaches to the terminal or internal carbon of the former double bond) can often be controlled by the choice of catalyst and reaction conditions. researchgate.net
Research has shown that tris(pentafluorophenyl)borane is an effective catalyst for the hydrosilylation of various carbonyl compounds and alkenes. researchgate.netnih.govrsc.org
Oxidative Cleavage and Related Reactions
The allyl group of allyl ethers can be cleaved through oxidative methods. organic-chemistry.org One common approach involves a one-pot reaction using an oxidizing agent to hydroxylate the double bond, forming a diol, which is then cleaved. organic-chemistry.org Another method utilizes an oxoammonium salt to directly cleave the allyl ether, yielding an aldehyde. nih.govrsc.org This transformation is valuable for deprotection strategies in organic synthesis, where the allyl group is used as a protecting group for alcohols. organic-chemistry.orgorganic-chemistry.org The reaction conditions for oxidative cleavage are generally mild and can be selective for the allyl group in the presence of other functional groups. organic-chemistry.org
| Reaction Type | Reagents | Product(s) | Reference(s) |
| One-pot hydroxylation and cleavage | Osmium tetroxide, sodium periodate | Aldehyde/Ketone, Pentafluorophenol (B44920) | organic-chemistry.org |
| Oxoammonium salt oxidation | Oxoammonium salt | α,β-unsaturated aldehyde/ketone | nih.govrsc.org |
Reactivity of the Pentafluorophenyl Group
The highly fluorinated aromatic ring of this compound is susceptible to specific types of reactions, most notably nucleophilic aromatic substitution.
The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms. nih.govscispace.comresearchgate.net This makes the aromatic ring electrophilic and prone to attack by nucleophiles. A key feature of SNAr on pentafluorophenyl compounds is the regioselective substitution of the fluorine atom at the para position (the 4-position) relative to the ether linkage. nih.govscispace.comresearchgate.net This high regioselectivity is a well-established phenomenon. nih.govresearchgate.net
A wide variety of nucleophiles can displace the para-fluorine atom, including amines, alcohols, and thiols. researchgate.net This reactivity allows for the straightforward synthesis of a diverse range of 4-substituted tetrafluorophenyl ethers. The SNAr reaction on pentafluorophenyl ethers is a powerful tool for introducing functionality onto the aromatic ring, enabling the creation of complex molecules with tailored electronic and physical properties. nih.govresearchgate.netrsc.org
Ether Cleavage and Deprotection Strategies for this compound
The cleavage of the allyl ether linkage in this compound is a key transformation, often employed as a deprotection step in organic synthesis to liberate the pentafluorophenol hydroxyl group. The allyl group is valued for its relative stability under various conditions and the diverse methods available for its removal. organic-chemistry.org
Palladium-Catalyzed Deprotection: One of the most common and mild methods for the cleavage of aryl allyl ethers involves palladium catalysis. nih.govorganic-chemistry.org These reactions typically use a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd/C, in the presence of a nucleophilic scavenger or a hydride source. organic-chemistry.orgacs.orgresearchgate.net The mechanism is believed to involve the formation of a π-allyl-palladium complex, which is then attacked by a nucleophile, releasing the phenoxide. A variety of scavengers can be used, including barbituric acid derivatives, morpholine, or formate (B1220265) salts like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.net These methods are often highly selective for aryl allyl ethers, leaving other functional groups intact. nih.govorganic-chemistry.org
Nickel-Catalyzed Deprotection: Nickel-based catalysts offer an effective alternative for allyl ether cleavage. organic-chemistry.org Systems using nickel catalysts, such as [NiCl₂(dppp)] with diisobutylaluminium hydride (DIBAL-H) or Ni(COD)₂ with hydrosilanes, can efficiently deprotect aryl allyl ethers. researchgate.netresearchgate.net One approach involves a nickel-hydride catalyzed isomerization of the allyl group to a prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions to yield the phenol and propanal. organic-chemistry.orgthieme-connect.com Electrochemically generated nickel has also been shown to be effective for this transformation. acs.org
Samarium(II) Iodide Mediated Cleavage: Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent used for a variety of reductive transformations, including the cleavage of allyl ethers. chem-station.com The combination of SmI₂ with water and an amine provides a selective method for the deprotection of unsubstituted allyl ethers, yielding the corresponding alcohol or phenol in good yields. organic-chemistry.orgnih.gov This method is particularly useful in complex molecular settings, such as in carbohydrate chemistry. nih.gov
Piers-Rubinsztajn Reaction: As mentioned in the previous section, the reaction with tris(pentafluorophenyl)borane and a hydrosilane serves as an efficient deprotection strategy. colab.wsresearchgate.net This method is advantageous as it avoids harsh acidic or basic conditions and is tolerant of many functional groups. researchgate.netmcmaster.ca The reaction proceeds by converting the aryl ether to an aryl silyl ether, which is then easily hydrolyzed in a separate step using mild acid. researchgate.netresearchgate.net
Polymerization and Advanced Materials Applications of Allyl Pentafluorophenyl Ether and Its Derivatives
Monomer Design Principles for Controlled Polymer Architectures based on Allyl Pentafluorophenyl Ether
The design of monomers for creating controlled and complex polymer architectures relies on the strategic incorporation of functional groups that can be polymerized in a controlled manner or can serve as platforms for post-polymerization modification (PPM). This compound (AFPE) and its derivatives are exemplary of such strategic monomer design.
The core principles guiding the use of AFPE-based monomers include:
Orthogonal Reactivity : The allyl group and the pentafluorophenyl group possess distinct and orthogonal reactivity. The allyl C=C double bond can participate in specific polymerization reactions (e.g., tandem isomerization-cationic polymerization, radical polymerization) or serve as a handle for "click" chemistry, such as thiol-ene reactions. acs.orgrsc.org Concurrently, the pentafluorophenyl group, particularly when converted to a pentafluorophenyl ester in a derived monomer like pentafluorophenyl acrylate (B77674), acts as a highly efficient reactive handle for aminolysis or alcoholysis. researchgate.netmdpi.comrsc.org This orthogonality allows for the sequential and selective functionalization of the resulting polymer, enabling the construction of multifunctional materials from a single polymer backbone. wiley-vch.de
Precursor for Diverse Polymerization Mechanisms : The inherent structure of AFPE allows it to be a precursor for multiple polymerization techniques. While direct polymerization of the allyl group can be challenging, it can be chemically transformed into other functional groups that are more amenable to controlled polymerization. For instance, epoxidation of the allyl group yields a glycidyl (B131873) ether, a monomer suitable for ring-opening polymerization (ROP). uni-hamburg.deresearchgate.net This versatility allows access to a wide range of polymer backbones, such as polyethers, from a single starting material.
Platform for Functional Polymers : The primary value of incorporating AFPE-derived units into a polymer is the introduction of versatile functional handles. Polymers bearing pendant allyl groups are platforms for a host of modification reactions, most notably the highly efficient and orthogonal thiol-ene click reaction. nih.govresearchgate.net This enables the attachment of virtually any thiol-containing molecule, from simple alkyl chains to complex biomolecules, allowing for precise tuning of the polymer's physical and biological properties. nih.gov Similarly, polymers with pentafluorophenyl esters are well-established precursors for creating libraries of functional polymers by reaction with various amines. researchgate.netscispace.com
These design principles position AFPE and its derivatives as powerful tools for materials science, enabling the synthesis of polymers with precisely controlled architectures, such as block, graft, and star copolymers, as well as surfaces and hydrogels with tailored functionalities. tandfonline.commdpi.com
Exploration of Polymerization Mechanisms
The unique bifunctional nature of this compound allows for its participation in several distinct polymerization mechanisms, either directly or through functionalized precursors.
The radical polymerization of monomers containing allyl groups can be complex. Traditional free-radical polymerization of allyl monomers often results in low molecular weight oligomers due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, creating a stable, non-propagating radical. nih.govacs.org
However, the development of controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has provided pathways to better-controlled polymers. sigmaaldrich.comacs.org While direct RAFT polymerization of this compound is not extensively documented, the principles are well-established for structurally related active ester monomers like pentafluorophenyl acrylate (PFPA) and pentafluorophenyl methacrylate (B99206) (PFPMA). mdpi.comscispace.com
RAFT polymerization of these active ester monomers allows for the synthesis of well-defined polymers with:
Controlled Molecular Weight : The molecular weight of the polymer increases linearly with monomer conversion. researchgate.net
Low Polydispersity : RAFT produces polymers with a narrow molecular weight distribution (Đ < 1.3), indicating a high degree of control over the polymerization process. mdpi.com
Architectural Control : The living/controlled nature of RAFT enables the synthesis of complex architectures like block copolymers. For example, a block of poly(pentafluorophenyl acrylate) can be grown from another polymer block, or it can serve as a macro-chain transfer agent for the polymerization of a second monomer. researchgate.netuq.edu.au
These reactive polymers serve as versatile platforms for post-polymerization modification, where the pentafluorophenyl ester groups can be quantitatively substituted with primary amines under mild conditions. researchgate.net Given these successes, it is projected that an acrylate or methacrylate monomer derived from an AFPE precursor would be an excellent candidate for RAFT polymerization, combining the control of RAFT with the dual functionality of the allyl and pentafluorophenyl groups.
Allyl ethers, including by extension this compound, typically fail to undergo conventional cationic polymerization. tandfonline.comtandfonline.com The high energy carbocation at the chain end readily abstracts a labile hydrogen from the allylic position of a monomer molecule. This chain transfer event terminates one chain while creating a stable, non-initiating allyl cation, effectively halting polymerization. libretexts.org
To overcome this limitation, a novel tandem isomerization-cationic polymerization has been developed. tandfonline.comtandfonline.com This process utilizes a transition metal catalyst system, such as one derived from dicobalt octacarbonyl [Co₂(CO)₈] and an organosilane. researchgate.netrsc.org The mechanism proceeds in two distinct steps:
Isomerization : The transition metal complex, for example [HCo(CO)₃], first catalyzes the isomerization of the allyl ether's double bond to form the thermodynamically more stable 1-propenyl ether isomer (an enol ether). rsc.orgresearchgate.net
Cationic Polymerization : The resulting propenyl ether is highly susceptible to cationic polymerization. tandfonline.comlibretexts.org The second component of the catalyst system, [R₃SiCo(CO)₄], initiates rapid polymerization of the in-situ generated enol ether, driving the reaction forward to yield high molecular weight linear polyethers. tandfonline.comrsc.org
This tandem strategy effectively circumvents the problem of chain transfer and allows for the efficient polymerization of a wide variety of allyl ethers to produce high molecular weight polymers. researchgate.net
| Parameter | Conventional Cationic Polymerization of Allyl Ethers | Tandem Isomerization-Cationic Polymerization |
| Feasibility | Inefficient; fails to produce high polymer. tandfonline.com | Efficient; produces high molecular weight polymers. tandfonline.com |
| Key Issue | Dominant chain transfer from labile allylic protons. libretexts.org | Allyl ether is isomerized to a more reactive propenyl ether. rsc.org |
| Mechanism | Direct attack of cation on allyl double bond followed by termination. | Isomerization followed by cationic polymerization of the enol ether. researchgate.net |
| Catalyst System | Standard cationic initiators (e.g., strong acids). | Transition metal complexes (e.g., [Co₂(CO)₈] + organosilane). tandfonline.com |
| Product | Low molecular weight oligomers. | High molecular weight linear polyethers. researchgate.net |
This table summarizes the comparison between conventional and tandem isomerization-cationic polymerization for allyl ethers.
This compound itself, being acyclic, cannot directly undergo Ring-Opening Polymerization (ROP). However, it serves as an excellent precursor for the synthesis of functional cyclic monomers, which can then be polymerized via ROP to yield functional polyethers or polyesters. rsc.orggoogle.com A primary strategy involves the chemical modification of the allyl group to create a strained ring system.
A key example is the epoxidation of the allyl double bond. This reaction converts the allyl ether into a glycidyl ether (an epoxide). This transformation can be achieved using various oxidizing agents. The resulting epoxide is a three-membered ring with significant ring strain, making it an ideal monomer for ROP. acs.orgchemrxiv.org
The ROP of these functionalized glycidyl ether monomers can be initiated by various catalytic systems, including anionic and metal-mediated processes, to produce well-defined polyethers. rsc.orgacs.orgresearchgate.netresearchgate.net The polymerization proceeds via the nucleophilic attack on one of the epoxide carbons, leading to the opening of the ring and the extension of the polymer chain. researchgate.netacs.org A significant advantage of this method is that the polymerization of the epoxide ring occurs selectively, leaving the pendant pentafluorophenyl ether group intact for potential post-polymerization modification. researchgate.net This approach provides access to functional polyethers with controlled molecular weights and architectures, such as block copolymers. rsc.orgcapes.gov.brnih.gov
Post-Polymerization Modification Strategies for Polymers Derived from this compound
Polymers synthesized from this compound or its derivatives are rich in functional handles, making them ideal platforms for post-polymerization modification (PPM). PPM is a powerful strategy for creating a diverse library of functional materials from a single, well-defined precursor polymer. acs.org
The pendant allyl groups on a polymer backbone, obtained through one of the polymerization mechanisms described above, are particularly versatile for chemical transformation. A wide array of reactions can be performed on these side chains, with the thiol-ene reaction being one of the most prominent and widely used. nih.gov
The thiol-ene "click" reaction involves the radical-initiated addition of a thiol (R-SH) across the allyl double bond. rsc.orgresearchgate.net This reaction is highly valued for its:
High Efficiency and Yield : The reaction often proceeds to near-quantitative conversion under mild conditions. acs.org
Orthogonality : It is highly selective and does not interfere with most other functional groups, allowing for clean transformations. researchgate.net
Mild Conditions : It can often be initiated by UV light at room temperature, which preserves the integrity of the polymer backbone and other sensitive functional groups. rsc.org
Versatility : A vast library of commercially available thiol-containing compounds can be used, enabling the introduction of a wide range of functionalities, including alkyl chains, alcohols, carboxylic acids, and even complex biomolecules like peptides containing cysteine. nih.govnih.gov
This strategy has been successfully applied to various polymers with pendant allyl groups to tune their properties, such as introducing hydrophilicity/hydrophobicity, crosslinking the polymer to form hydrogels, or attaching bioactive moieties. nih.govtandfonline.com
Beyond the thiol-ene reaction, other chemical transformations of the allyl side chains are also possible:
Epoxidation : As mentioned for monomer synthesis, the pendant allyl groups can be converted to epoxides, introducing a new reactive site for ring-opening reactions with various nucleophiles. uni-hamburg.denih.gov
Dihydroxylation : The double bond can be converted to a diol, increasing the hydrophilicity of the polymer. nih.gov
Halogenation : Bromination or chlorination can introduce halogens, which can serve as leaving groups for subsequent nucleophilic substitution reactions. nih.gov
| Modification Reaction | Reagents | Introduced Functionality | Key Features |
| Thiol-ene Reaction | Thiol (R-SH), Photoinitiator, UV light | Thioether linkage with R-group | High efficiency, orthogonal, mild conditions. researchgate.net |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (glycidyl) ring | Creates new site for ring-opening reactions. nih.gov |
| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Diol (-OH, -OH) | Increases hydrophilicity. nih.gov |
| Bromination | Br₂ | Dibromide (-Br, -Br) | Introduces leaving groups for substitution. nih.gov |
This interactive table outlines common post-polymerization modifications for allyl side chains.
These modification strategies underscore the value of incorporating this compound into polymer chains, providing a robust platform for the design and synthesis of advanced functional materials.
Functionalization via Pentafluorophenyl Ester Analogue Units
The pentafluorophenyl (PFP) ester group is a highly versatile and efficient reactive handle for the post-polymerization modification (PPM) of polymers. This strategy allows for the synthesis of a single precursor polymer which can then be diversified into a library of functional materials by reacting it with various nucleophiles. The PFP ester is particularly advantageous due to its high reactivity towards primary amines and, to a lesser extent, alcohols and thiols, under mild, often catalyst-free conditions. researchgate.netresearchgate.netresearchgate.net This reactivity is coupled with good hydrolytic stability, allowing for modifications to be performed in a range of solvents. researchgate.net
In the context of polymers derived from monomers like this compound, the PFP ester provides a site for introducing a wide array of functional groups. The primary mechanism is aminolysis, where the PFP ester is replaced by an amide bond formed with a primary amine. This reaction is typically fast and quantitative. researchgate.netresearchgate.net This method has been used to attach various moieties, including amino acids, fluorescent dyes, and other polymers. researchgate.netfraunhofer.de
A key advantage of using a monomer like this compound is the presence of two orthogonal reactive groups: the allyl group and the PFP ester. The PFP ester can be functionalized via nucleophilic substitution, while the allyl group is available for "click" chemistry, such as radical thiol-ene reactions. researchgate.netnih.gov This dual reactivity allows for complex macromolecular architectures and multifunctional materials to be created from a single polymer precursor. For instance, a multiarm star polymer with both PFP and allyl moieties at the periphery can be synthesized. The PFP groups can be selectively reacted with a thiol via a para-fluoro-thiol reaction, followed by a radical thiol-ene reaction on the allyl groups with a different thiol-containing molecule. researchgate.net
The transesterification of PFP esters with alcohols offers another route to functionalization, though it is generally slower than aminolysis. researchgate.net This reaction can be catalyzed to install various alcohol-containing molecules, expanding the range of achievable functionalities. rsc.org The selective reactivity of PFP esters enables the creation of complex polymer structures, such as block copolymers where one block can be selectively modified. researchgate.net
Table 1: Functionalization Reactions of Pentafluorophenyl Ester Units
| Reaction Type | Nucleophile | Resulting Linkage | Conditions | Key Advantages |
|---|---|---|---|---|
| Aminolysis | Primary Amines (R-NH₂) | Amide | Mild, often room temperature, catalyst-free | High efficiency, wide functional group tolerance, quantitative conversion. researchgate.netresearchgate.net |
| Alcoholysis | Alcohols (R-OH) | Ester | Typically requires catalyst or elevated temperature | Allows installation of acid-labile groups and other alcohol-containing molecules. researchgate.net |
Development of Advanced Polymeric Materials with Tailored Properties
The ability to precisely functionalize polymers containing PFP ester units is a powerful tool for designing advanced materials with properties tailored for specific applications, such as stimuli-responsiveness and functional coatings. researchgate.net
Stimuli-Responsive Materials Design
Stimuli-responsive, or "smart," materials can undergo significant changes in their chemical or physical properties in response to small external triggers. sc.edunumberanalytics.com Post-polymerization modification of PFP ester-containing polymers is a highly effective strategy for creating such materials. By introducing specific functional groups, polymers can be designed to respond to various stimuli, including pH, temperature, and carbon dioxide (CO₂). researchgate.netresearchgate.net
For example, reacting a PFP ester precursor polymer with 2-dimethylaminoethanol can confer dual pH and CO₂ responsiveness. researchgate.net Similarly, grafting CO₂-responsive polymers like poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) onto a PFP-containing backbone results in a material that can switch its properties upon CO₂ sparging. mdpi.com The introduction of amino acid moieties, such as by reacting the polymer with Boc-L-serine and subsequent deprotection, can create zwitterionic hydrogels that exhibit pH-dependent swelling behavior. researchgate.net
The synthesis of block copolymers with distinct reactive ester units, such as pentafluorophenyl acrylate (PFPA) and another activated ester, allows for sequential modification. This controlled functionalization can yield block copolymers with both temperature and pH-responsive segments within the same macromolecule. researchgate.net These materials are of great interest for applications in drug delivery and diagnostics, where a triggered response in a specific biological environment is desired. nih.govadvancedsciencenews.com
Table 2: Examples of Stimuli-Responsive Polymers via PFP Ester Functionalization
| Stimulus | Functional Group Introduced (Example) | Resulting Polymer Property |
|---|---|---|
| pH | Dimethylaminoethanol, L-Serine | pH-dependent solubility, swelling. researchgate.net |
| CO₂ | 2-dimethylaminoethanol, PDEAEMA | Reversible changes in solubility/aggregation. researchgate.netmdpi.com |
| Temperature & pH (Dual) | Isopropylamine, N,N-diethylethylenediamine | Dual-responsive self-assembly behavior. researchgate.net |
Functional Polymer Coatings and Grafting Structures
Polymers derived from this compound are excellent candidates for creating functional surfaces through coatings and grafting. The PFP ester groups serve as highly reactive anchors for immobilizing molecules onto a surface, while the polymer backbone forms a stable coating. researchgate.net This approach is versatile, allowing for the creation of surfaces with a wide range of properties, including biocompatibility and antimicrobial activity. nih.govrsc.org
Polymer brushes, which are chains tethered at one end to a substrate, can be prepared using PFP-containing polymers. Poly(pentafluorophenyl methacrylate) (PPFMA) brushes, for example, act as a reactive platform that can be modified with a library of amines to generate surfaces with diverse functionalities. researchgate.net The allyl groups present in polymers of this compound provide an additional mechanism for surface attachment or cross-linking via thiol-ene chemistry, enhancing the stability and functionality of the coating. nih.gov
This methodology has been used to design functional coatings for biomedical applications. For instance, catechol-grafted polyethers containing allyl glycidyl ether units can be coated on various substrates. The catechol groups act as anchors, while the allyl groups are available for further modification, such as with 3-mercaptopropionic acid, to control cell adhesion. researchgate.net Similarly, grafting polymers onto surfaces can create coatings that prevent protein adhesion and kill bacteria, which is crucial for medical devices and implants. rsc.org The ability to tailor surface properties is critical for developing advanced materials for tissue engineering, biosensors, and drug delivery systems. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Pentafluorophenyl (ester) | PFP |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU |
| 2-dimethylaminoethanol | - |
| 2-((diethylamino)ethyl) methacrylate | PDEAEMA |
| 3-mercaptopropionic acid | - |
| Allyl glycidyl ether | AGE |
| Boc-L-serine | - |
| Carbon Dioxide | CO₂ |
| Ferrocene | - |
| Isopropylamine | - |
| N,N-diethylethylenediamine | - |
| Pentafluorophenyl acrylate | PFPA |
Computational and Theoretical Investigations of Allyl Pentafluorophenyl Ether Chemistry
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving allyl aryl ethers. nih.gov These calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the determination of reaction energetics, such as activation energies and reaction enthalpies.
A primary reaction of interest for allyl aryl ethers is the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement. redalyc.org Computational studies have been extensively used to model this pericyclic reaction. nih.gov DFT methods like B3LYP and M06-2X are frequently employed to optimize the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. nih.govsioc-journal.cn For instance, calculations can determine the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed.
Studies on related allyl vinyl ethers have shown that a neutral Claisen rearrangement can have a significant activation barrier, whereas a charge-accelerated cationic rearrangement has a dramatically lower barrier. acs.org This highlights the profound effect of electronic factors on reaction feasibility. For example, DFT calculations revealed that the neutral pathway for an allyl vinyl ether had a calculated barrier of ΔG‡ = 28.9 kcal/mol, while a cationic pathway for the same system had a barrier of only ΔG‡ = 13.6 kcal/mol. acs.org
The influence of catalysts on reaction energetics is another area where quantum chemical calculations are vital. nih.gov For example, the mechanism of guanidinium (B1211019) ion-catalyzed Claisen rearrangement of O-allyl α-ketoesters has been investigated computationally. nih.gov These studies quantify the stabilization of the transition state through interactions like hydrogen bonding, providing a molecular-level explanation for the observed catalytic effect. nih.gov Calculations can compare the activation barriers of uncatalyzed versus catalyzed reactions, providing quantitative data on the catalyst's efficiency. nih.gov
| Reaction Type | Computational Method | Calculated Parameter | Energy Value (kcal/mol) | Source |
|---|---|---|---|---|
| Neutral Claisen Rearrangement (Allyl Vinyl Ether) | DFT | ΔG‡ | 28.9 | acs.org |
| Cationic Claisen Rearrangement (Allyl Vinyl Ether) | DFT | ΔG‡ | 13.6 | acs.org |
| Uncatalyzed Rearrangement (O-allyl α-ketoester) | B3LYP/6-31G(d) | ΔE‡ | 28.0 | nih.gov |
| Guanidinium-Catalyzed Rearrangement | B3LYP/6-31G(d) | ΔE‡ | 20.8 | nih.gov |
| Allylic Ether Isomerization (Uncatalyzed) | M06-2X | ΔG‡ | 67.1 | sioc-journal.cn |
| Allylic Ether Isomerization (Au(I)-catalyzed with alcohol) | M06-2X | ΔG‡ | 7.5 | sioc-journal.cn |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. encyclopedia.pub This technique is particularly useful for exploring the conformational flexibility and intermolecular interactions of non-rigid molecules like allyl pentafluorophenyl ether. researchgate.net An MD simulation calculates the trajectory of a molecular system by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. encyclopedia.pub
For this compound, MD simulations can reveal its preferred three-dimensional structures, or conformations, in different environments, such as in various solvents. mdpi.com The molecule's flexibility arises from rotation around its single bonds, particularly the C-O-C ether linkage and the C-C bonds of the allyl group. MD simulations can map the potential energy landscape associated with these rotations, identifying low-energy (stable) and high-energy conformers. researchgate.net The results of these simulations can be analyzed to understand properties like the root-mean-square deviation (RMSD) of atomic positions, which indicates the structural stability of the molecule over the simulation time. mdpi.com
Furthermore, MD simulations provide detailed insights into intermolecular interactions. nih.govmpg.de By simulating this compound within a solvent box (e.g., water or an organic solvent), one can observe and quantify the interactions between the ether and the surrounding solvent molecules. mdpi.com These interactions can include van der Waals forces, electrostatic interactions, and potential hydrogen bonds (if applicable). mdpi.comfupress.com Understanding these interactions is crucial for predicting solubility, reactivity, and how the molecule might interact with other species in a reaction mixture, such as catalysts or other reactants. nih.gov The lifetime and strength of specific interactions, like hydrogen bonds between a solute and solvent, can be monitored throughout the simulation, offering a detailed view of the solvation shell structure. mdpi.com
Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles
Computational methods are powerful tools for predicting the reactivity and selectivity of chemical reactions, offering guidance for synthetic planning. chemrxiv.org For this compound, theoretical calculations can predict its reactivity profile and the likely outcomes of reactions such as the Claisen rearrangement or electrophilic aromatic substitution.
The regioselectivity of a reaction—the preference for bond formation at one position over another—is often governed by a combination of steric and electronic factors. nsf.gov Computational models can dissect these contributions. The highly electron-withdrawing nature of the pentafluorophenyl group significantly influences the electronic distribution within the molecule. This effect can be quantified through calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO). In the Claisen rearrangement of aryl allyl ethers, the electronic nature of substituents on the aromatic ring can override steric effects to control regioselectivity. nsf.gov For instance, computational studies on substituted aryl propargyl ethers show that the reaction pathway and product distribution are strongly dependent on the electronic properties of the substituents. nsf.gov
Methods like the RegioSQM web server have been developed to provide fast and accurate predictions of regioselectivity for electrophilic aromatic substitution reactions. chemrxiv.org Such a tool would predict that the electron-deficient pentafluorophenyl ring of this compound is highly deactivated towards electrophilic attack.
Stereoselectivity—the preference for the formation of one stereoisomer over another—can also be predicted. In the Claisen rearrangement, the preference for a chair-like transition state often leads to predictable diastereoselectivity. redalyc.org Quantum chemical calculations can model the different possible transition state geometries (e.g., chair vs. boat) and their corresponding energies. The pathway with the lowest activation energy will be the most favored, allowing for a prediction of the major stereoisomer product. nih.gov For catalyzed reactions, computational models can show how a chiral catalyst interacts differently with prochiral substrates to favor one enantiomer over the other, explaining the origin of enantioselectivity. nih.gov
Electronic Structure Analysis and Bonding Characterization
The analysis of the electronic structure of this compound provides fundamental insights into its chemical bonding, reactivity, and physical properties. Methods such as the topological analysis of the Electron Localization Function (ELF) and Natural Bond Orbital (NBO) analysis are used to characterize the bonding within the molecule. rsc.org
The pentafluorophenyl group (C₆F₅) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the electronic structure of the entire molecule. The C-F bonds are highly polarized, and this inductive effect is transmitted through the aromatic ring to the ether oxygen atom. This reduces the electron density on the oxygen, making it a weaker Lewis base compared to the oxygen in non-fluorinated analogues like allyl phenyl ether. nih.gov The high Lewis acidity of related tris(pentafluorophenyl)borane (B72294) is a direct consequence of the powerful electronic effects of the C₆F₅ rings. acs.org
Bonding Evolution Theory (BET), which combines ELF analysis with catastrophe theory, has been used to study the mechanism of the Claisen rearrangement of allyl phenyl ether. rsc.org This analysis reveals the precise sequence of bond breaking and bond forming events during the reaction. It shows how the aromaticity of the phenyl ring is temporarily broken and then restored. rsc.org A key finding from such analysis is the identification of non-bonding electron density in the transition structure that acts as a "bridgehead" for the formation of the new C-C bond. rsc.org
Advanced Spectroscopic and Analytical Characterization Techniques for Allyl Pentafluorophenyl Ether and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Allyl Pentafluorophenyl Ether. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrocarbon portion of the molecule—the allyl group—and the carbon skeleton of the pentafluorophenyl ring.
In the ¹H NMR spectrum , the protons of the allyl group are expected to show characteristic signals. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) typically appear as a doublet. The vinyl protons (-CH=CH₂) exhibit a more complex pattern, with the internal proton appearing as a multiplet due to coupling with both the terminal vinyl protons and the methylene protons. The two terminal vinyl protons are diastereotopic and will likely appear as two separate multiplets. The strong electron-withdrawing effect of the pentafluorophenyl group is expected to shift the O-CH₂ protons downfield compared to non-fluorinated analogues like allyl phenyl ether.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the allyl group will resonate in the typical alkene and aliphatic ether regions. The carbons of the pentafluorophenyl ring will show characteristic resonances in the aromatic region, but their signals will be split due to coupling with the directly attached fluorine atoms (¹J-CF) and, to a lesser extent, with fluorines two or three bonds away (²J-CF, ³J-CF). The carbon atom bonded to the oxygen (C-O) will be significantly affected by both the ether linkage and the fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values are based on analogous compounds and known substituent effects. Experimental data is not currently available in the cited literature.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| O-C H₂-CH=CH₂ | ~4.6 | ~70 |
| O-CH₂-C H=CH₂ | ~6.0 | ~132 |
| O-CH₂-CH=C H₂ | ~5.3 (trans), ~5.2 (cis) | ~118 |
| C -O (Aromatic) | - | ~158 |
| C -F (ortho) | - | ~140 (doublet) |
| C -F (meta) | - | ~138 (doublet) |
| C -F (para) | - | ~142 (triplet) |
Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing this compound due to the five fluorine atoms on the aromatic ring. ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments.
The ¹⁹F NMR spectrum of the pentafluorophenyl group typically displays three distinct signals corresponding to the ortho, meta, and para fluorine atoms. These signals appear as multiplets due to spin-spin coupling between the fluorine nuclei. The ortho-fluorines usually appear as a triplet (or more complex multiplet due to coupling with meta-fluorines), the para-fluorine as a triplet (from coupling to the two meta-fluorines), and the meta-fluorines as a triplet of doublets (or more complex multiplet). The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR an excellent tool for monitoring reactions involving the pentafluorophenyl group.
Table 2: Expected ¹⁹F NMR Chemical Shifts for this compound (Expected values are based on typical ranges for pentafluorophenyl ethers.)
| Fluorine Position | Expected Chemical Shift Range (ppm, relative to CFCl₃) |
| ortho (-2F) | -150 to -160 |
| para (-4F) | -160 to -170 |
| meta (-3F, -5F) | -165 to -175 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) and its fragment ions are detected.
The molecular ion peak for this compound (C₉H₅F₅O) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.03 g/mol ). The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for aryl ethers include cleavage of the ether bond. nih.govmiamioh.edu A primary fragmentation would likely be the loss of the allyl radical (•CH₂CH=CH₂, 41 Da), leading to a prominent peak corresponding to the pentafluorophenoxy cation (C₆F₅O⁺) at m/z 183. Further fragmentation of the pentafluorophenyl ring could also be observed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Identity |
| 224 | [C₉H₅F₅O]⁺ | Molecular Ion (M⁺) |
| 183 | [C₆F₅O]⁺ | M - C₃H₅ (Loss of allyl radical) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. These include C-H stretching vibrations from the allyl group, C=C stretching of the vinyl group, and the asymmetric and symmetric C-O-C stretching of the ether linkage. Phenyl alkyl ethers typically show two strong C-O stretching bands. libretexts.org The most prominent features will be the strong C-F stretching vibrations associated with the pentafluorophenyl ring, typically found in the 1000-1300 cm⁻¹ region.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would effectively probe the C=C double bond of the allyl group and the aromatic ring vibrations.
Table 4: Expected Characteristic IR and Raman Vibrational Frequencies for this compound (Based on data from analogous compounds such as allyl phenyl ether and fluorinated aromatics.) chemicalbook.comnist.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| =C-H Stretch (vinyl) | 3050 - 3150 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C=C Stretch (vinyl) | 1640 - 1650 | IR, Raman (strong) |
| C-O-C Stretch (asymmetric) | 1200 - 1270 | IR (strong) |
| C-O-C Stretch (symmetric) | 1000 - 1075 | IR |
| C-F Stretch | 1000 - 1300 | IR (very strong) |
| Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |
Chromatographic Techniques (e.g., Gas Chromatography, Size Exclusion Chromatography for Polymer Analysis)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for analyzing the molecular weight distribution of polymers derived from it.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can be used to determine the purity of a sample and to identify and quantify components in a mixture. The retention time of the compound would depend on the column's stationary phase and the temperature program used. nih.gov
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing polymers. If this compound is used as a monomer or comonomer in polymerization reactions, SEC is used to determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the resulting polymer. The technique separates polymer chains based on their hydrodynamic volume in solution.
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
While this compound is a liquid at room temperature, X-ray crystallography is an invaluable technique for determining the precise three-dimensional solid-state structure of its crystalline derivatives. If the ether undergoes a reaction to form a solid product, single-crystal X-ray diffraction can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
For instance, if a derivative of this compound forms a co-crystal or a metal complex, X-ray crystallography could elucidate the spatial arrangement of the pentafluorophenyl ring and how it engages in non-covalent interactions, such as π-π stacking or halogen bonding. This information is critical for understanding the supramolecular chemistry and material properties of these derivatives. The structure of related compounds, such as bis(pentafluorophenyl)tellurium difluoride, has been successfully determined using this method, revealing detailed stereochemical information. researchgate.net
Future Research Directions and Emerging Applications for Allyl Pentafluorophenyl Ether
Exploration of Novel Catalytic Systems for Specific Transformations
The dual functionality of allyl pentafluorophenyl ether presents a rich platform for exploring innovative catalytic transformations. The allyl group is amenable to a wide array of reactions, while the pentafluorophenyl group can influence reactivity and participate in unique catalytic cycles.
Future research is likely to focus on developing bespoke catalytic systems to selectively target different parts of the molecule. For instance, transition metal catalysts, particularly those based on palladium and nickel, are known to be effective for various transformations of allyl ethers, including deallylation and cross-coupling reactions. organic-chemistry.org The exploration of palladium-catalyzed reactions, such as the allylation of disubstituted ketenes, could yield novel α-allyl esters with high enantioselectivity. researchgate.net
Furthermore, the electron-withdrawing nature of the pentafluorophenyl ring makes the ether oxygen less basic and can influence the outcome of catalytic processes. A significant area of investigation will be the use of Lewis acids, such as tris(pentafluorophenyl)borane (B72294), which has demonstrated utility in activating C-F bonds and catalyzing reactions of other allylic compounds. rsc.orgresearchgate.net Frustrated Lewis Pairs (FLPs) involving tris(pentafluorophenyl)borane could catalyze the allylation of electron-rich arenes, using the allyl moiety of the ether as a synthon. rsc.org
The development of dual-catalytic systems represents another promising frontier. Systems that combine a photosensitizer with a metal catalyst could leverage the electronic properties of the pentafluorophenyl group to facilitate novel cross-coupling reactions, similar to Ir/Ni dual-catalytic frameworks. mdpi.com
| Catalytic System | Potential Transformation of this compound | Key Research Focus |
| Palladium(0) Complexes | Asymmetric Allylic Alkylation, Deprotection/Functionalization | Ligand design for high stereoselectivity; Atom-economical reactions. researchgate.netresearchgate.net |
| Nickel-H Precatalysts | Deallylation and Isomerization | Development of catalysts tolerant to a broad range of functional groups. organic-chemistry.org |
| Tris(pentafluorophenyl)borane | C-C Bond Formation via C-F Activation, Friedel-Crafts-type Alkylation | Understanding the mechanism of C-F bond activation; Expanding substrate scope. researchgate.net |
| Dual Photoredox/Metal Catalysis | Cross-Coupling Reactions (e.g., C-S, C-N) | Designing systems that utilize the pentafluorophenyl moiety for enhanced charge transfer. mdpi.com |
Integration into Complex Supramolecular Architectures and Self-Assembly Processes
The pentafluorophenyl group is a powerful tool in supramolecular chemistry due to its ability to engage in non-covalent interactions, particularly phenyl–pentafluorophenyl (π-π stacking) interactions. mdpi.com These interactions are directional and strong, making them ideal for constructing ordered, complex architectures.
Future work will likely involve using this compound as a building block for metallasupramolecules and other self-assembled systems. mdpi.com The allyl group provides a convenient handle for polymerization or for grafting onto other molecular scaffolds, while the pentafluorophenyl group can direct the self-assembly process. This could lead to the creation of novel materials such as:
Liquid Crystals: By incorporating the molecule into polymer backbones, the π-π stacking of the pentafluorophenyl rings could induce liquid crystalline phases.
Molecular Cages and Capsules: The directional nature of the arene-perfluoroarene interaction can be exploited to construct discrete, three-dimensional structures capable of encapsulating guest molecules. dalalinstitute.com
Self-Assembled Monolayers: The molecule could be used to form ordered monolayers on surfaces, with the allyl group allowing for subsequent chemical modification.
The interplay between the covalent chemistry of the allyl group and the non-covalent interactions of the perfluorinated ring offers a dual approach to creating hierarchical supramolecular structures. For example, polymerization of the allyl group could create a polymer chain that then self-assembles into a highly ordered structure directed by the pentafluorophenyl interactions.
| Supramolecular Structure | Role of this compound | Potential Application |
| Metallasupramolecules | Ligand component for directed assembly via phenyl–pentafluorophenyl interactions. mdpi.com | Advanced catalysis, molecular recognition. |
| Liquid Crystalline Polymers | Monomer unit where pentafluorophenyl groups drive mesophase formation. | Optical devices, sensors. |
| Host-Guest Systems | Building block for constructing molecular cages with fluorinated interiors. dalalinstitute.com | Selective binding and transport of molecules. |
| Functionalized Surfaces | Component for self-assembled monolayers with a modifiable surface. | Biosensors, anti-fouling coatings. |
Advanced Applications in Responsive Materials and Functional Surfaces
The unique combination of a polymerizable allyl group and a hydrophobic, low-surface-energy pentafluorophenyl group makes this ether an excellent candidate for creating advanced functional materials and surfaces.
Research in this area is expected to focus on leveraging these properties to develop:
Stimuli-Responsive Hydrogels: The allyl group can be used to cross-link polymers into hydrogels via methods like thiol-ene click chemistry. mdpi.com The incorporation of the pentafluorophenyl moiety could impart thermal or pH responsiveness to these materials.
Superhydrophobic and Omniphobic Surfaces: The low surface energy of perfluorinated compounds is key to creating surfaces that repel water and oils. nih.gov this compound can be grafted onto surfaces or copolymerized to create durable, superhydrophobic coatings. This is analogous to surfaces created with poly(pentafluorophenyl acrylate), which exhibit tunable wettability. digitellinc.com
Biomedical Coatings and Devices: Polymers containing allyl groups have been extensively studied for biomedical applications, including drug delivery and antimicrobial coatings. nih.gov The pentafluorophenyl group can enhance the stability and control the surface properties of these materials, potentially improving their biocompatibility and performance.
Functionalized Membranes: Incorporation into porous membranes could allow for the creation of materials for specialized applications like oil-water separation, leveraging the oleophilic/hydrophobic nature of the functional groups. nih.gov
The ability to pattern these functional surfaces using techniques like photolithography, by exploiting the reactivity of the allyl group, will be a key area of future development.
Development of Sustainable Synthetic Routes and Degradation Pathways
As with any chemical of growing interest, the development of sustainable and environmentally benign synthetic methods is crucial. Current syntheses of fluorinated aromatics often rely on harsh conditions and hazardous reagents. Future research will need to address this by exploring greener synthetic strategies.
Potential avenues for sustainable synthesis include:
Solvent-Free or Green Solvent Reactions: Adapting synthetic procedures to use water, supercritical CO₂, or other environmentally friendly solvents. Methodologies developed for the synthesis of other allyl ethers, such as using phase transfer catalysis (PTC) or non-catalytic solvent-free conditions, could be adapted. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability while minimizing waste.
Equally important is the understanding of the environmental fate and potential degradation pathways of this compound. The carbon-fluorine bond is exceptionally strong, making perfluorinated compounds persistent in the environment. Research into the biotic and abiotic degradation of this molecule will be essential. This could involve studying:
Microbial Degradation: Identifying microorganisms or enzyme systems capable of cleaving the ether bond or metabolizing the fluorinated ring.
Photodegradation: Investigating the susceptibility of the molecule to degradation by UV light, which could be a relevant environmental pathway.
Advanced Oxidation Processes: Evaluating the effectiveness of methods like ozonolysis or Fenton chemistry to break down the molecule in waste streams.
A life-cycle assessment, from synthesis to degradation, will be a critical component of ensuring the long-term viability and environmental acceptance of technologies based on this compound.
Q & A
Q. What are the established laboratory methods for synthesizing Allyl Pentafluorophenyl Ether?
this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting allyl bromide with sodium pentafluorophenolate under anhydrous conditions in an inert atmosphere (e.g., nitrogen). The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at controlled temperatures (60–80°C). Post-reaction purification via fractional distillation or column chromatography ensures high purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ¹H and ¹⁹F NMR : To confirm the allyl and pentafluorophenyl group connectivity.
- GC-MS : For assessing purity and identifying byproducts.
- FT-IR : To detect ether (C-O-C) stretching vibrations (~1100 cm⁻¹) and monitor functional group stability during reactions.
- Elemental Analysis : To verify stoichiometry .
Q. What safety precautions are critical when handling this compound?
- Flammability : Store in flame-proof cabinets; vapor concentrations must remain below explosive limits (1.9–36% by volume in air).
- Reactivity : Avoid contact with strong oxidizers or acids.
- Ventilation : Use fume hoods to mitigate inhalation risks. Extinguish fires with CO₂ or dry chemical suppressants .
Advanced Research Questions
Q. How does the electronic effect of the pentafluorophenyl group influence Claisen rearrangement kinetics compared to non-fluorinated analogs?
The electron-withdrawing pentafluorophenyl group stabilizes transition states via resonance and inductive effects, accelerating sigmatropic rearrangements. Kinetic studies using isotopic labeling (e.g., deuterated allyl groups) and computational methods (DFT) reveal a 2–3-fold rate increase compared to allyl phenyl ether. Activation energy barriers are reduced by ~15–20 kJ/mol .
Q. What computational methods are employed to study the association mechanisms of this compound with transition metal catalysts?
Density Functional Theory (DFT) calculations model the interaction between the allyl group and Pd(0) or Rh(I) complexes. Key parameters include:
- Gibbs free energy profiles to identify thermodynamically stable intermediates (e.g., π-complexes).
- Solvent effects (implicit/explicit models) to simulate low-concentration experimental conditions.
- Entropic contributions to assess van der Waals complex stability .
Q. How can decomposition pathways of this compound during catalytic reactions be mitigated?
Strategies include:
- Ligand stabilization : Bulky phosphine ligands (e.g., PPh₃) reduce undesired β-hydride elimination.
- Low-temperature catalysis : Reactions conducted at –20°C to 0°C minimize thermal degradation.
- In-situ monitoring : Real-time IR or Raman spectroscopy tracks reaction progress and detects intermediates .
Q. What role does this compound play in polymer functionalization?
The allyl group enables thiol-ene "click" chemistry for post-polymerization modifications. For example:
- Grafting fluorinated side chains : Enhances hydrophobicity in poly(methacrylate) copolymers.
- Crosslinking : Forms stable networks in epoxy resins via radical-initiated polymerization. Reaction efficiency is quantified using ¹H NMR to monitor allyl group consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
